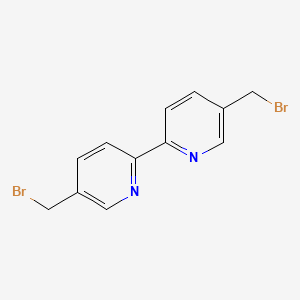

5,5'-Bis(bromomethyl)-2,2'-bipyridine

Descripción general

Descripción

5,5’-Bis(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. It is characterized by the presence of two bromomethyl groups attached to the 5 and 5’ positions of the bipyridine ring system. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(bromomethyl)-2,2’-bipyridine typically involves the bromination of 5,5’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(bromomethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Análisis De Reacciones Químicas

Types of Reactions

5,5’-Bis(bromomethyl)-2,2’-bipyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding bipyridine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azido, thiol, or alkoxy-substituted bipyridines.

Oxidation: Products are oxidized bipyridine derivatives.

Reduction: Products include methyl-substituted bipyridines or other reduced forms.

Aplicaciones Científicas De Investigación

Coordination Chemistry

5,5'-Bis(bromomethyl)-2,2'-bipyridine is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals through coordination with nitrogen atoms in the bipyridine rings. These complexes are crucial for various catalytic processes and have been studied for their electrochemical properties through techniques such as voltammetry .

Case Study: Metal Complex Formation

- A study demonstrated that this compound could form stable complexes with metal ions like Fe(II) and Zn(II). The stoichiometry of binding was confirmed through titration experiments, indicating a 1:1 ratio between the ligand and metal ion.

The compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which play critical roles in drug metabolism. This interaction suggests potential implications for pharmacology and toxicology .

Case Study: Anticancer Properties

- Research indicates that derivatives of bipyridine can inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction in cancer cells.

Comparative Analysis of Biological Activity

| Compound Name | Metal Ion Binding | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Fe(II), Zn(II) | 10-15 | ROS generation |

| 5-(bromomethyl)-2,2'-bipyridine | Fe(II) | 20-25 | Apoptosis induction |

| 4-(bromomethyl)-pyridine | Zn(II) | 30-35 | Enzyme inhibition |

Material Science

In materials science, this compound is employed in the development of advanced materials such as porous organic polymers. These materials can be functionalized with lanthanide ions for chemical sensing applications .

Case Study: Functionalization for Sensing

Mecanismo De Acción

The mechanism of action of 5,5’-Bis(bromomethyl)-2,2’-bipyridine involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties. The bromomethyl groups also provide reactive sites for further functionalization, allowing the compound to participate in various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

5,5’-Dimethyl-2,2’-bipyridine: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.

5,5’-Dichloromethyl-2,2’-bipyridine: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

5,5’-Bis(aminomethyl)-2,2’-bipyridine: Contains amino groups instead of bromomethyl groups, resulting in different chemical behavior and applications.

Uniqueness

5,5’-Bis(bromomethyl)-2,2’-bipyridine is unique due to the presence of bromomethyl groups, which enhance its reactivity and allow for diverse chemical modifications. This makes it a versatile compound in synthetic chemistry and materials science.

Actividad Biológica

5,5'-Bis(bromomethyl)-2,2'-bipyridine is an organic compound known for its significant biological activity, particularly in the context of enzyme inhibition and metal ion coordination. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀Br₂N₂ and a molecular weight of 342.03 g/mol. The compound features two bromomethyl groups attached to the 5-position of a bipyridine structure, enhancing its reactivity compared to other bipyridine derivatives. Its structure allows it to function effectively as a ligand, forming stable coordination complexes with metal ions through the nitrogen atoms in the bipyridine rings.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism in humans. The inhibition of these enzymes can significantly affect pharmacokinetics and may lead to drug-drug interactions in therapeutic settings.

The compound's ability to coordinate with metal ions plays a vital role in its biological activity. The formation of chelate complexes can influence various biochemical pathways, making it a subject of interest in pharmacology and toxicology.

Case Studies and Research Findings

- Cytochrome P450 Inhibition : A study demonstrated that this compound inhibits CYP1A2 and CYP2D6 with IC50 values indicating significant potency. This suggests potential implications for drug interactions in clinical settings.

- Electrochemical Behavior : Studies utilizing voltammetry have explored the electrochemical properties of this compound. The insights gained from these studies contribute to understanding electron transfer processes involving the ligand.

- Thermodynamic Properties : Research has also focused on the thermodynamic stability of this compound under various conditions. Its stability at high temperatures indicates potential applications in environments requiring thermal resilience.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound and their unique features:

| Compound Name | Unique Features |

|---|---|

| 2,2'-Bipyridine | Lacks bromomethyl groups; less reactive |

| 4,4'-Bipyridine | Different substitution pattern affects coordination |

| 5,5'-Dimethyl-2,2'-bipyridine | Contains methyl groups instead of bromomethyl |

| 5-Bromomethyl-2,2'-bipyridine | Single bromomethyl group; lower reactivity |

The dual bromomethyl substituents on this compound enhance its reactivity and versatility compared to other bipyridines.

Propiedades

IUPAC Name |

5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESAKGGTMNBXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453629 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92642-09-6 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,5'-bis(bromomethyl)-2,2'-bipyridine interact with other molecules and what are the downstream effects?

A1: this compound acts as a versatile building block in various chemical reactions, primarily due to the reactivity of its bromomethyl groups. It readily reacts with nucleophiles like imidazole or thiol groups present in peptides. [, , ] This reactivity allows for the creation of complex molecules and materials. For instance, it's used to synthesize porous organic polymers (POPs) by reacting with melamine. [] Additionally, it facilitates the creation of metal complexes, particularly with transition metals like iron. [] These metal complexes often exhibit interesting catalytic properties. []

Q2: Can you provide details about the structural characterization of this compound?

A2:

- Spectroscopic Data: While the provided research papers do not explicitly detail spectroscopic data like NMR or IR, the single crystal X-ray diffraction studies confirm the structure and provide information on bond lengths, angles, and crystal packing. [, ]

Q3: What are the catalytic properties and applications of this compound derivatives?

A3: this compound itself is not typically the catalytic species. Its value lies in its ability to form metal complexes, which then act as catalysts. For example, when reacted with a peptide dendrimer containing cysteine residues, a complex with iron(II) demonstrates peroxidase-like activity. [] This iron(II) complex efficiently catalyzes the oxidation of o-phenylenediamine in the presence of hydrogen peroxide, exhibiting enzyme-like kinetics with multiple turnovers. []

Q4: How does the structure of this compound-derived compounds impact their activity?

A4: The structure of compounds derived from this compound significantly influences their properties. For instance, in the iron(II) complex mentioned earlier, replacing glutamate residues in the peptide dendrimer with glutamines or lysines significantly altered the metal coordination and, consequently, the peroxidase activity. [] This highlights the importance of electrostatic interactions and steric factors in determining the activity of these derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.